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Compound of Interest

Compound Name: Benzo(A)fluoranthene

Cat. No.: B1221851 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of Benzo(a)fluoranthene (C₂₀H₁₂), a polycyclic aromatic hydrocarbon (PAH). The

information herein is curated for researchers, scientists, and professionals in drug development

who require a detailed understanding of this compound's characteristics for toxicological

studies, environmental analysis, and as a reference in drug design and metabolism studies.

Core Physicochemical Data
The following table summarizes the key physicochemical properties of Benzo(a)fluoranthene.

These values are essential for predicting its environmental fate, bioavailability, and metabolic

pathways.
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Property Value Reference(s)

Molecular Formula C₂₀H₁₂ [1]

Molar Mass 252.31 g/mol [2]

Appearance
Orange-yellow needles or

crystals
[1]

Melting Point
144 to 145 °C (291 to 293 °F;

417 to 418 K)
[1]

Boiling Point

Data not readily available;

PAHs generally have high

boiling points.

Water Solubility
Very low; characteristic of high

molecular weight PAHs.
[3]

Vapor Pressure 5 x 10⁻⁷ mm Hg (at 20 °C) [3]

LogP (Octanol/Water) 6.4 [2]

Henry's Law Constant 5 x 10⁻⁷ atm·m³/mol [3]

Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of PAHs like

Benzo(a)fluoranthene are outlined below. These protocols are based on established analytical

techniques.

Determination of Melting Point
The melting point of Benzo(a)fluoranthene can be determined using a standard melting point

apparatus or by differential scanning calorimetry (DSC).

Capillary Method: A small, powdered sample of Benzo(a)fluoranthene is packed into a

capillary tube and placed in a calibrated melting point apparatus. The temperature is

gradually increased, and the range from the temperature at which the first drop of liquid

appears to the temperature at which the entire sample is liquid is recorded as the melting

point range.
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Differential Scanning Calorimetry (DSC): A small, weighed sample is placed in a DSC pan

and heated at a constant rate in a controlled atmosphere. The instrument measures the heat

flow to the sample relative to a reference. The onset and peak of the endothermic melting

transition provide a precise melting point. A simultaneous thermal analyzer (STA) can also be

used to determine melting and boiling points by observing mass loss and heat flow rates.[4]

Determination of Water Solubility
The low aqueous solubility of PAHs necessitates sensitive analytical methods for its

determination.

Generator Column Method: A solid support in a column is coated with

Benzo(a)fluoranthene. Water is then passed through the column at a constant, slow flow

rate to ensure saturation. The concentration of Benzo(a)fluoranthene in the eluted water is

then determined by a suitable analytical method, such as high-performance liquid

chromatography (HPLC) with fluorescence or UV detection, or gas chromatography-mass

spectrometry (GC-MS).

Shake-Flask Method: An excess amount of Benzo(a)fluoranthene is added to a flask

containing high-purity water. The flask is sealed and agitated at a constant temperature for

an extended period (e.g., 24-48 hours) to reach equilibrium. The solution is then filtered or

centrifuged to remove undissolved particles, and the concentration of the dissolved

compound in the aqueous phase is quantified.

Determination of Vapor Pressure
The Knudsen effusion method is a common technique for determining the low vapor pressures

of solid organic compounds like PAHs.[5]

Knudsen Effusion Method: A known mass of the sample is placed in a thermostated effusion

cell with a small orifice. The cell is placed in a high vacuum. The rate of mass loss due to the

effusion of vapor through the orifice is measured at different temperatures. The vapor

pressure can then be calculated from the rate of mass loss and the known parameters of the

cell and orifice.[5]
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Determination of Octanol-Water Partition Coefficient
(LogP)
LogP is a critical parameter for predicting the environmental partitioning and bioaccumulation

potential of a compound.

Shake-Flask Method (OECD Guideline 107): Equal volumes of n-octanol and water are pre-

saturated with each other. A known amount of Benzo(a)fluoranthene is dissolved in the

octanol phase, which is then mixed with the water phase in a separatory funnel. The mixture

is shaken vigorously to allow for partitioning between the two phases and then centrifuged to

ensure complete separation. The concentration of Benzo(a)fluoranthene in both the octanol

and water phases is determined, and the LogP is calculated as the logarithm of the ratio of

the concentrations.

HPLC Method (OECD Guideline 117): A reversed-phase HPLC column is used with a mobile

phase of a known composition (e.g., methanol-water). The retention time of

Benzo(a)fluoranthene is measured and compared to the retention times of a series of

standard compounds with known LogP values. A calibration curve of log(retention factor)

versus LogP is used to determine the LogP of the test compound.

Determination of Henry's Law Constant
The Henry's Law Constant describes the partitioning of a compound between the air and water

phases.

Gas-Stripping Method: A solution of Benzo(a)fluoranthene in water is placed in a sealed

vessel. An inert gas is bubbled through the solution at a constant rate. The concentration of

the compound in the off-gas and/or the decrease in the aqueous concentration over time is

measured. The Henry's Law Constant can be calculated from these measurements and the

flow rate of the gas.[3]

Visualization of Key Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the metabolic activation pathway

of PAHs and a general workflow for the experimental determination of their physicochemical

properties.
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Caption: Metabolic activation of PAHs via the cytochrome P450 pathway.
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Caption: Workflow for determining physicochemical properties.
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Polycyclic aromatic hydrocarbons like Benzo(a)fluoranthene are generally metabolized by

cytochrome P450 (CYP) enzymes.[6] This metabolic activation is a critical step in their

mechanism of toxicity, including carcinogenicity. The expression of key CYP enzymes, such as

CYP1A1 and CYP1B1, is regulated by the aryl hydrocarbon receptor (AhR) signaling pathway.

[7]

Upon entering a cell, PAHs can bind to the AhR, which is a ligand-activated transcription factor.

This complex then translocates to the nucleus, where it dimerizes with the AhR nuclear

translocator (ARNT). The AhR/ARNT complex binds to specific DNA sequences known as

xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to the

increased expression of enzymes involved in xenobiotic metabolism, including CYP1A1 and

CYP1B1.[8] These induced enzymes then metabolize the PAHs, often leading to the formation

of reactive intermediates such as dihydrodiol epoxides, which can covalently bind to DNA,

forming adducts that can lead to mutations and initiate carcinogenesis.[9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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